molecular formula C28H22BrN3O6 B12019097 1-((2-(2-((4-Bromophenyl)amino)-2-oxoacetyl)hydrazono)methyl)naphthalen-2-yl 3,4-dimethoxybenzoate CAS No. 765305-16-6

1-((2-(2-((4-Bromophenyl)amino)-2-oxoacetyl)hydrazono)methyl)naphthalen-2-yl 3,4-dimethoxybenzoate

Cat. No.: B12019097
CAS No.: 765305-16-6
M. Wt: 576.4 g/mol
InChI Key: PCSBUDYHSJHPNN-OKCVXOCRSA-N
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Description

1-((2-(2-((4-Bromophenyl)amino)-2-oxoacetyl)hydrazono)methyl)naphthalen-2-yl 3,4-dimethoxybenzoate is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-(2-((4-Bromophenyl)amino)-2-oxoacetyl)hydrazono)methyl)naphthalen-2-yl 3,4-dimethoxybenzoate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reagents used in these reactions include hydrazine hydrate, bromobenzene, and various catalysts. The reaction conditions often involve refluxing in solvents such as methanol or ethanol .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-((2-(2-((4-Bromophenyl)amino)-2-oxoacetyl)hydrazono)methyl)naphthalen-2-yl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction may produce amines or alcohols .

Scientific Research Applications

1-((2-(2-((4-Bromophenyl)amino)-2-oxoacetyl)hydrazono)methyl)naphthalen-2-yl 3,4-dimethoxybenzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((2-(2-((4-Bromophenyl)amino)-2-oxoacetyl)hydrazono)methyl)naphthalen-2-yl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((2-(2-((4-Bromophenyl)amino)-2-oxoacetyl)hydrazono)methyl)naphthalen-2-yl 3,4-dimethoxybenzoate is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .

Properties

CAS No.

765305-16-6

Molecular Formula

C28H22BrN3O6

Molecular Weight

576.4 g/mol

IUPAC Name

[1-[(E)-[[2-(4-bromoanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate

InChI

InChI=1S/C28H22BrN3O6/c1-36-24-14-8-18(15-25(24)37-2)28(35)38-23-13-7-17-5-3-4-6-21(17)22(23)16-30-32-27(34)26(33)31-20-11-9-19(29)10-12-20/h3-16H,1-2H3,(H,31,33)(H,32,34)/b30-16+

InChI Key

PCSBUDYHSJHPNN-OKCVXOCRSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C(=O)NC4=CC=C(C=C4)Br)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C(=O)NC4=CC=C(C=C4)Br)OC

Origin of Product

United States

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